![molecular formula C9H7N3O2 B1628201 6-Nitroisoquinolin-1-amine CAS No. 681427-41-8](/img/structure/B1628201.png)
6-Nitroisoquinolin-1-amine
Overview
Description
Chemical Reactions Analysis
Nitrosamines, which are related to amines, are formed by the reaction of secondary amines with nitrite under acidic conditions . Biogenic amines are formed mainly by decarboxylation of amino acids or by amination and transamination of aldehydes and ketones .Physical And Chemical Properties Analysis
Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . They have various physical and chemical properties, including solubility and boiling points .Scientific Research Applications
Amination Processes
6-Nitroisoquinolin-1-amine is utilized in various amination processes. For instance, a study by Woźniak et al. (1990) highlights the amination of 5- and 8-Nitroisoquinoline to yield corresponding amino compounds like 6- and 7-amino derivatives (Woźniak et al., 1990). Similarly, Bakke et al. (2001) conducted selective vicarious nucleophilic amination of 3-nitropyridines, including 4-nitroisoquinoline, aminating it in the 1-position (Bakke et al., 2001).
Synthesis of Indazolo[3,2-a]isoquinolin-6-amines
Research by Balog et al. (2013) describes the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines using a process that involves 4-Substituted 1-bromoisoquinolin-3-amines (Balog et al., 2013).
Antibacterial Properties
Al-Hiari et al. (2007) explored the antibacterial properties of 8-nitrofluoroquinolone models, derived from processes involving nitroisoquinolines. They demonstrated that these compounds show significant antibacterial activity against various strains (Al-Hiari et al., 2007).
Antiarrhythmic Activity
In the field of medicinal chemistry, Neumeyer et al. (1977) synthesized benzylisoquinoline derivatives with aminoacetamide side chains, evaluating their antiarrhythmic effect. This synthesis involved the reduction of nitrobenzylisoquinolines (Neumeyer et al., 1977).
Synthesis of Heterocycles
Deady and Quazi (1992) described the synthesis of 1-Methylisoquinoline-3,4-diamine, leading to the formation of fused pyrazine rings. This process includes steps involving nitration in the benzenoid ring (Deady & Quazi, 1992).
Novel High Energy Intermediate Analogues
Gössnitzer and Punkenhofer (2003) investigated the synthesis of 1,6,7,11b-tetrahydro-2H-pyrimido[4,3-a]isoquinolin-4-amine, exploring its potential as an inhibitor in ergosterol biosynthesis (Gössnitzer & Punkenhofer, 2003).
Synthesis of Alicyclic Amines
Research by Rickertsen et al. (2020) demonstrated a redox-neutral annulation of amines such as tetrahydroisoquinoline with ortho-(nitromethyl)benzaldehyde. This method opens pathways for synthesizing tetrahydroprotoberberines (Rickertsen et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Nitroisoquinolin-1-amine is the RAF1 serine/threonine kinase . RAF1 is a part of the RAS/RAF/MEK/extracellular signal-regulated kinase (ERK) pathway, which is essential for cell survival, growth, and proliferation .
Mode of Action
6-Nitroisoquinolin-1-amine interacts with its target, RAF1 kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the ERK pathway, leading to changes in cell survival and proliferation .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK pathway, a well-known cell signaling network . This pathway is composed of a sequential signaling cascade involving several kinases, including RAF . By inhibiting RAF1 kinase, 6-Nitroisoquinolin-1-amine disrupts this pathway, leading to downstream effects on cell survival, growth, and proliferation .
Pharmacokinetics
Similar compounds, such as quinolones, are known to have good tissue penetration and broad-spectrum activity
Result of Action
The inhibition of RAF1 kinase by 6-Nitroisoquinolin-1-amine can lead to antiproliferative activity against certain cells, such as the A375P melanoma cell line . This suggests that the compound could potentially be used in the treatment of diseases characterized by overactive RAF1 kinase, such as certain types of cancer .
Action Environment
The action, efficacy, and stability of 6-Nitroisoquinolin-1-amine could potentially be influenced by various environmental factors. For instance, the presence of nitrogen compounds in the environment could potentially affect the formation and action of nitro-containing compounds like 6-Nitroisoquinolin-1-amine . .
properties
IUPAC Name |
6-nitroisoquinolin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXGAXNRZCOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620104 | |
Record name | 6-Nitroisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
681427-41-8 | |
Record name | 6-Nitroisoquinolin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitroisoquinolin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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